2-(2-Methoxyethoxy)propanehydrazide
Overview
Description
2-(2-Methoxyethoxy)propanehydrazide is an organic compound with the molecular formula C6H14N2O3 It is a hydrazide derivative, characterized by the presence of a hydrazine group attached to a propane backbone with methoxyethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)propanehydrazide typically involves the reaction of 2-(2-Methoxyethoxy)propane with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The process involves the following steps:
Preparation of 2-(2-Methoxyethoxy)propane: This intermediate is synthesized through the reaction of 2-methoxyethanol with propylene oxide in the presence of a base catalyst.
Formation of this compound: The intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazides .
Scientific Research Applications
2-(2-Methoxyethoxy)propanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reaction is similar to the Wolff-Kishner reduction, where hydrazones are formed and subsequently reduced to alkanes under basic conditions . The compound’s effects are mediated through its ability to modify the structure and function of target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)propanehydrazide: Similar in structure but with a phenoxy group instead of a methoxyethoxy group.
2-[2-(2-Methoxyethoxy)ethoxy]propanehydrazide: Contains additional ethoxy groups, leading to different chemical properties.
Uniqueness
2-(2-Methoxyethoxy)propanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of methoxyethoxy groups enhances its solubility and reactivity compared to other hydrazides, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-(2-methoxyethoxy)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c1-5(6(9)8-7)11-4-3-10-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHPXNKKNAMDLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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